N-(1H-indol-6-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide
Description
N-(1H-Indol-6-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide is a heterocyclic compound featuring an indole moiety linked via an acetamide bridge to a 1,3-thiazole ring substituted with a 4-methoxyphenyl group. The indole nucleus is a privileged scaffold in medicinal chemistry due to its prevalence in bioactive molecules, while the thiazole ring contributes to diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The 4-methoxyphenyl group enhances lipophilicity and may influence binding affinity to biological targets.
Properties
Molecular Formula |
C20H17N3O2S |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C20H17N3O2S/c1-25-17-6-3-14(4-7-17)20-23-16(12-26-20)11-19(24)22-15-5-2-13-8-9-21-18(13)10-15/h2-10,12,21H,11H2,1H3,(H,22,24) |
InChI Key |
PMLWUTSDTNYOJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1H-indol-6-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Indole Derivative Preparation: The indole ring can be synthesized via Fischer indole synthesis or other methods.
Coupling Reactions: The final step would involve coupling the indole derivative with the thiazole derivative, possibly using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or thiazole rings.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Anticancer Applications
Indole and thiazole derivatives have been extensively studied for their anticancer properties. N-(1H-indol-6-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide exhibits promising cytotoxic effects against various cancer cell lines.
Case Studies and Findings
- Cytotoxicity Studies : Research indicates that compounds with indole and thiazole moieties can inhibit cancer cell proliferation. For example, similar indole derivatives have shown IC50 values as low as 0.86 µM against certain cancer types, suggesting potent antitumor activity .
- Mechanisms of Action : The mechanisms often involve the induction of apoptosis in cancer cells, as well as inhibition of critical enzymes involved in cell cycle regulation and proliferation .
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Indole Derivative 1 | SNB-19 | 2.7 | Apoptosis induction |
| Indole Derivative 2 | OVCAR-8 | 3.5 | CDK inhibition |
Neurological Applications
The compound's structure suggests potential applications in treating neurological disorders, particularly those involving acetylcholinesterase inhibition.
Research Insights
- Acetylcholinesterase Inhibition : Similar compounds have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Studies show that thiazole-containing compounds can effectively reduce AChE activity, thereby increasing acetylcholine levels in the brain .
| Compound | AChE Inhibition IC50 (µM) | Potential Application |
|---|---|---|
| Thiazole-Indole Hybrid | 2.7 | Alzheimer's Disease Treatment |
Antimicrobial Activity
This compound also holds promise as an antimicrobial agent.
Findings from Recent Studies
- Broad-Spectrum Activity : Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains, indicating potential for development into new antimicrobial therapies .
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| E. coli | 15 µg/mL | Effective |
| S. aureus | 10 µg/mL | Effective |
Mechanism of Action
The mechanism of action would depend on the specific biological activity of the compound. Generally, it could involve:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: Inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The target compound shares structural similarities with several acetamide-thiazole derivatives, differing primarily in aromatic substituents and linker groups. Key analogs include:
Structural Insights :
- The indole group in the target compound may enhance interactions with hydrophobic pockets in enzymes or receptors compared to naphthyl () or pyridinyl () substituents.
- The 4-methoxyphenyl group, common in compounds 16 () and 13 (), improves metabolic stability and membrane permeability relative to halogenated (e.g., 4-chlorophenyl in ) or unsubstituted aryl groups.
Physicochemical Comparison :
- Solubility : The indole moiety may reduce aqueous solubility compared to piperazine-containing analogs (e.g., compound 16, ), which benefit from basic nitrogen atoms.
- Melting Points : Thiazole-acetamide derivatives typically exhibit high melting points (e.g., 269–303°C in ), suggesting crystalline stability.
Pharmacological Activities
Anticancer Potential
- Compound 3.1.3 () demonstrated potent antitumor activity (IC₅₀ < 10 µM) in MTT assays, attributed to its thioxothiazolidinone-benzothiazole scaffold. The target compound’s indole group may similarly intercalate DNA or inhibit kinases.
- Phenoxy acetamides with methoxyphenyl groups (e.g., compound 40 in ) showed efficacy against HCT-15 and MCF-7 cancer cells, suggesting the target compound’s 4-methoxyphenyl-thiazole could enhance cytotoxicity .
Anti-Inflammatory and Antimicrobial Activity
- Thiazole-piperazine derivatives () inhibited MMP enzymes, critical in inflammation. The target compound’s indole-thiazole core may target analogous pathways.
- GSK1570606A () inhibited Mycobacterium tuberculosis enzymes (PyrG/PanK), highlighting thiazole-acetamides’ versatility in antimicrobial applications.
Spectroscopic and Analytical Data
Biological Activity
N-(1H-indol-6-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article presents a detailed overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and research findings.
- Molecular Formula : C20H18N2O4S
- Molecular Weight : 382.43 g/mol
- CAS Number : 6223-41-2
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations demonstrated its effectiveness against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for several derivatives of thiazole-based compounds.
| Compound | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| 7b | 0.22 | 0.25 |
| 4a | 0.30 | 0.35 |
| 5a | 0.25 | 0.30 |
The compound exhibited synergistic effects when combined with standard antibiotics like Ciprofloxacin and Ketoconazole, enhancing its antimicrobial potency against resistant strains of Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
The thiazole moiety in this compound is associated with significant anticancer activity. Studies indicate that derivatives containing thiazole rings display cytotoxic effects against various cancer cell lines.
Cytotoxicity Data
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| A-431 | 1.61 ± 1.92 | Doxorubicin (0.5) |
| U251 | 1.98 ± 1.22 | Doxorubicin (0.5) |
The structure-activity relationship (SAR) indicates that modifications on the phenyl ring significantly affect the cytotoxic potential of these compounds . The presence of electron-donating groups, such as methoxy groups, enhances activity by improving interactions with target proteins involved in cancer cell proliferation.
The mechanism through which this compound exerts its biological effects involves multiple pathways:
- Inhibition of Bcl-2 : The compound has shown efficacy in inhibiting Bcl-2 protein, which is crucial for cell survival in many cancers.
- Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, leading to increased cell death.
- Biofilm Disruption : In antimicrobial applications, it disrupts biofilm formation in bacterial pathogens, making them more susceptible to treatment .
Case Studies
Case Study 1 : A study on the efficacy of thiazole derivatives indicated that modifications in the thiazole structure can lead to enhanced anticancer activity against glioblastoma and melanoma cell lines .
Case Study 2 : Another investigation into the antimicrobial properties demonstrated that derivatives of this compound had lower MIC values compared to traditional antibiotics against multi-drug resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
